molecular formula C12H11F3O4 B592094 Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate CAS No. 138485-29-7

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate

Cat. No.: B592094
CAS No.: 138485-29-7
M. Wt: 276.211
InChI Key: XQRPCXSCASOJDW-UHFFFAOYSA-N
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Description

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a malonate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate include:

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the malonate ester, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields .

Biological Activity

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which is known to influence its biological activity significantly. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets, making it a candidate for developing new therapeutic agents.

Antibacterial Activity

Recent studies have demonstrated that derivatives of malonate compounds, including those with trifluoromethyl substitutions, exhibit notable antibacterial properties. For instance, in a study evaluating various malonamide derivatives, compounds with trifluoromethyl groups showed increased potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of Malonate Derivatives

Compound IDStructure DescriptionMIC (mg/L) against S. aureus NCTC8325Activity against MRSA
14Trifluoromethyl substituted4Yes
26Electron-withdrawing substituents2Yes
33Hydroxyl substituted>8No

The Minimum Inhibitory Concentration (MIC) values indicate that compounds with electron-withdrawing groups are more effective than those with electron-donating groups. This trend suggests that the trifluoromethyl group enhances the compound's ability to disrupt bacterial cell processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated an IC50 value of 20 mg/L against K562 human erythroleukemic cells, indicating significant cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (mg/L)
K56220
MCF-7 (breast cancer)25
HCT15 (colon cancer)30

The selectivity ratio between antibacterial and cytotoxic effects was found to be over 40, suggesting a favorable therapeutic window for further development .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data indicate that it may interfere with key metabolic pathways in bacteria and cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation and survival .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A series of malonamide derivatives were synthesized and evaluated for their antibacterial activity against resistant strains. The study concluded that the presence of trifluoromethyl groups significantly improved antibacterial potency .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of malonate derivatives on various cancer cell lines, revealing promising results for compounds containing trifluoromethyl substitutions. These findings suggest potential applications in targeted cancer therapies .

Properties

IUPAC Name

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRPCXSCASOJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dioxane (100 mL) was purged with nitrogen gas for 10 minutes. Phenanthrolene (1.0 g) and copper (I) iodide (1.0 g) were added to the dioxane, the suspension was allowed to stir under a nitrogen atmosphere for 5 minutes, and then cesium carbonate (18.72 g, 57.45 mmol), dimethyl malonate (5.46 g, 50.6 mmol), and 1-iodo-3-(trifluoromethyl)benzene (12.5 g, 46.0 mmol) were added. The reaction mixture was heated to reflux for 18 hours and then cooled to room temperature. Aqueous 1N HCl was added to the reaction mixture, the layers were separated, and the aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over magnesium sulfate and filtered. Celite® diatomaceous filter aid (5 g) was added to the filtrate, and the resulting suspension was concentrated under reduced pressure at 50° C. to yield a solid consisting of the crude product adsorbed onto Celite®. This solid was purified by silica gel chromatography eluting with a gradient of 100% hexanes to 25% ethyl acetate in hexanes to yield 7.36 g (58.0%) of the title product. 1H NMR (CDCl3) δ 7.59-7.65 (m, 3H), 7.49 (t, 1H), 4.70 (s, 1H), 3.76 (s, 6H).
Name
cesium carbonate
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

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